Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride
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Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been studied using various methods. For instance, the optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through radical reactions for the direct functionalization of this valuable scaffold . These reactions have been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Fluorescence and pH Sensing
Fluorescence Switching and pH Sensors : Imidazo[1,5-a]pyridinium ions, related to Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride, have been identified for their high emissivity and water solubility. These compounds show significant potential in fluorescence switching, acting as pH sensors due to their dual emission pathways. The ability to respond to pH changes makes them suitable for various analytical and diagnostic applications (Hutt et al., 2012).
Synthetic Methods and Fluorination
Regioselective Fluorination : A study described the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, highlighting an efficient method for introducing fluorine atoms into the imidazo[1,2-a]pyridine structure. This process uses Selectfluor in aqueous conditions, showcasing a versatile approach for modifying this compound to enhance its properties for further applications (Liu et al., 2015).
Medicinal Chemistry and Biological Activity
Pharmacological Properties : Research into the pharmacological properties of imidazo[1,2-a]pyridines has revealed their significance as enzyme inhibitors, receptor ligands, and anti-infectious agents. The structural versatility of these compounds allows for extensive medicinal chemistry exploration, aiming to develop novel therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).
Chemical Synthesis and Applications
Efficient Synthesis Techniques : Improvements in the synthesis of imidazo[1,2-a]pyridines have been reported, presenting methods that lower reaction temperatures and simplify post-treatment processes. Such advancements are crucial for the cost-effective production of this compound for various scientific and industrial applications (Paengphua et al., 2019).
Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" structure due to its broad range of applications in medicinal chemistry. Its representation in anticancer, antimicrobial, and various other therapeutic agents underscores the scaffold's potential in drug discovery and development (Deep et al., 2016).
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBHDXXFTBGLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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